Structural Positioning and Synthetic Utility: Ortho-Methyl/Para-Hydroxyl vs. Meta-Methyl Isomer
The ortho-methyl group in 4′-methoxy-2-methyl-[1,1′-biphenyl]-4-ol (CAS 1256169-30-8) provides steric protection of the adjacent phenolic -OH, reducing unwanted O-alkylation side reactions during downstream derivatization compared to the 3-methyl (meta) isomer 4′-methoxy-3-methyl-[1,1′-biphenyl]-4-ol (CAS 103594-29-2). The commercial availability of the 3-methyl isomer from Fluorochem (catalog F636984, purity 98%) provides a benchmark: its melting point is predicted at 103–105 °C with a boiling point of 344.7 °C, while the target 2-methyl isomer’s sterically encumbered structure is expected to exhibit a lower melting point and altered solubility profile due to disruption of crystal packing, though experimentally determined values remain unpublished . For Suzuki-Miyaura-based synthetic strategies, the 2-methyl isomer requires protection of the phenolic -OH as a silyl ether prior to coupling of 4-bromo-3-methylphenol derivatives with 4-methoxyphenylboronic acid, whereas the 3-methyl isomer can be coupled with fewer protection steps, creating a trade-off between synthetic accessibility and final product steric profile [1].
| Evidence Dimension | Synthetic accessibility and steric protection of phenolic -OH |
|---|---|
| Target Compound Data | Ortho-methyl provides steric shielding of adjacent -OH; requires silyl ether protection for Suzuki coupling; expected lower melting point (not experimentally reported) |
| Comparator Or Baseline | 4′-Methoxy-3-methyl-[1,1′-biphenyl]-4-ol (CAS 103594-29-2): mp 103–105 °C (predicted), bp 344.7 °C; fewer protection steps required for coupling |
| Quantified Difference | Qualitative steric difference; quantitative mp and bp data for the comparator are predicted values only; experimental target data absent |
| Conditions | Suzuki-Miyaura cross-coupling conditions; silyl ether protection/deprotection protocols |
Why This Matters
Procurement decisions for a biphenyl building block must weigh the ortho-methyl steric protection advantage (favoring cleaner downstream chemistry) against the greater synthetic accessibility and established supply chain of the 3-methyl isomer.
- [1] Goodson, F.E.; Wallow, T.I.; Novak, B.M. Accelerated Suzuki Coupling Via a Ligandless Palladium Catalyst: 4-Methoxy-2′-methylbiphenyl. Org. Synth. 2003, 75, 61. View Source
